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Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a wide array of

cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation

of Src kinase activity is frequently implicated in the development and progression of various

human cancers, making it a key target for therapeutic intervention. A robust and reliable kinase

assay is paramount for studying Src function, identifying novel substrates, and screening for

potential inhibitors. This document provides detailed protocols for a Src kinase assay utilizing

an optimal peptide substrate, offering high sensitivity and specificity for quantifying Src catalytic

activity.

Principle of the Assay

The Src kinase assay is based on the measurement of the transfer of the γ-phosphate from

adenosine triphosphate (ATP) to a specific tyrosine residue within a synthetic peptide

substrate. The rate of this phosphotransferase reaction is directly proportional to the activity of

the Src kinase. The optimal peptide substrate sequence is derived from known physiological

substrates or identified through peptide library screening to ensure efficient and specific

phosphorylation by Src. Assay readout can be achieved through various methods, including the
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detection of radiolabeled phosphate incorporation or the quantification of adenosine

diphosphate (ADP) produced during the kinase reaction.

I. Optimal Peptide Substrates for Src Kinase
Several peptide sequences have been identified as optimal substrates for Src family kinases.

The choice of substrate can influence assay sensitivity and specificity. Below are two

commonly used optimal peptide substrates:

Src Substrate 1 (based on p34cdc2): KVEKIGEGTYGVVYK[1]

Src Substrate 2 (identified via screening): AEEEIYGEFEAKKKK

These peptides are commercially available and can be used in the kinase assays described

below.

II. Experimental Protocols
This section details two common methods for measuring Src kinase activity: a traditional

radioactive assay and a non-radioactive, luminescence-based assay.

A. Protocol 1: Radioactive [γ-³²P]ATP Filter Binding
Assay
This classic method offers high sensitivity and is considered a gold standard for kinase assays.

It involves the use of radiolabeled ATP and subsequent capture of the phosphorylated peptide

on a phosphocellulose membrane.

Materials:

Active Src Kinase

Src Optimal Peptide Substrate (e.g., KVEKIGEGTYGVVYK)

Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM MnCl₂, 5

mM EGTA, 0.5 mM Na₃VO₄, 12.5 mM DTT

ATP Solution: 10 mM ATP in sterile water
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[γ-³²P]ATP (10 µCi/µL)

P81 Phosphocellulose Paper

0.75% Phosphoric Acid

Acetone

Scintillation Vials

Scintillation Cocktail

Microcentrifuge tubes

Water bath or incubator at 30°C

Scintillation counter

Procedure:

Prepare 1X Kinase Reaction Buffer: Dilute the 5X Kinase Reaction Buffer to 1X with sterile

water. Keep on ice.

Prepare Peptide Substrate Stock Solution: Dissolve the lyophilized peptide substrate in the

1X Kinase Reaction Buffer to a final concentration of 1 mM. Store in aliquots at -20°C.

Prepare ATP Mix: For each reaction, prepare a working solution of ATP containing unlabeled

ATP and [γ-³²P]ATP. A typical final concentration is 100 µM ATP. The specific activity should

be determined for each experiment.

Set up the Kinase Reaction: In a microcentrifuge tube, assemble the following components

on ice:

10 µL of 1X Kinase Reaction Buffer

5 µL of Peptide Substrate (to a final concentration of 100-200 µM)

X µL of Active Src Kinase (the amount should be optimized for linear reaction kinetics)
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X µL of sterile water to bring the volume to 40 µL

Initiate the Reaction: Add 10 µL of the ATP mix to each reaction tube to a final volume of 50

µL.

Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The optimal incubation

time should be determined empirically to ensure the reaction is in the linear range.

Stop the Reaction: Terminate the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).

Spotting: Spot 75 µL of the reaction mixture onto a pre-labeled P81 phosphocellulose paper

square.

Washing:

Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75%

phosphoric acid with gentle stirring.

Perform a final wash with acetone for 2 minutes to dry the papers.

Quantification: Place the dried P81 paper in a scintillation vial, add scintillation cocktail, and

measure the incorporated radioactivity using a scintillation counter.

B. Protocol 2: Non-Radioactive ADP-Glo™
Luminescence Assay
This assay format is a popular alternative to the radioactive method, offering a safer and more

high-throughput-friendly workflow. It measures the amount of ADP produced in the kinase

reaction, which is directly proportional to kinase activity.

Materials:

Active Src Kinase

Src Optimal Peptide Substrate (e.g., AEEEIYGEFEAKKKK)

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
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ATP Solution

DTT

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase

Detection Reagent

White, opaque 96-well or 384-well plates

Plate reader capable of measuring luminescence

Procedure:

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the

Src kinase and peptide substrate in the kinase reaction buffer.

Set up the Kinase Reaction: In a well of a white assay plate, add the following components:

2 µL of Src Kinase

2 µL of Peptide Substrate/ATP mixture (final concentrations to be optimized, e.g., 100 µM

peptide and 25 µM ATP)

1 µL of test compound or vehicle (for inhibitor screening)

Incubation: Incubate the plate at room temperature for 60 minutes.

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the

kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40

minutes.[2]

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This

reagent converts the generated ADP to ATP and then to a luminescent signal. Incubate at

room temperature for 30-60 minutes.[2]

Measure Luminescence: Read the luminescence signal using a plate reader. The signal

intensity is proportional to the amount of ADP produced and thus to the Src kinase activity.
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III. Data Presentation
Quantitative data from Src kinase assays are crucial for comparing the efficacy of inhibitors or

the efficiency of different substrates. The following table provides an example of how to present

such data.

Compound/Substra
te

Parameter Value Reference

Inhibitors

Dasatinib IC₅₀ 0.5 - 2.5 nM [3]

Saracatinib

(AZD0530)
IC₅₀ 2.7 nM [3]

Bosutinib (SKI-606) IC₅₀ 1.2 nM [3]

PP2 IC₅₀
4 nM (for Lck), 5 nM

(for Fyn)
[4]

SU6656 IC₅₀

280 nM (for Src), 20

nM (for Yes), 130 nM

(for Lyn), 170 nM (for

Fyn)

[4]

Peptide Substrates

KVEKIGEGTYGVVYK Kₘ (ATP)
0.986 µM (with

Poly(EY) as substrate)
[5]

AEEEIYGEFEAKKKK - - -

v-Src with N⁶-(benzyl)

ATP
kcat/Kₘ 7.5 x 10⁴ min⁻¹ M⁻¹ [6]

Note: IC₅₀ and kinetic values can vary depending on the specific assay conditions, including

ATP concentration and the particular Src family member being tested.
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A. Src Kinase Signaling Pathway
The following diagram illustrates the central role of Src kinase in cellular signaling, including its

upstream activators and downstream effector pathways.

Upstream Activators

Downstream Signaling Pathways

Cellular Outcomes

Receptor Tyrosine
Kinases (e.g., EGFR, PDGFR)

Src

Integrins GPCRs

FAK PI3K/Akt Pathway RAS/MAPK Pathway STAT3 Pathway

Migration Survival Proliferation Angiogenesis

Click to download full resolution via product page

Caption: Src Kinase Signaling Pathway.

B. Experimental Workflow for Src Kinase Assay
The diagram below outlines the general workflow for performing a Src kinase assay, applicable

to both radioactive and non-radioactive methods.
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Caption: Src Kinase Assay Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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